Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl group, a tert-butylcarbamoyl group, and a carboxylate ester. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Formation of the tert-Butylcarbamoyl Group: The tert-butylcarbamoyl group can be introduced using tert-butyl isocyanate in the presence of a base.
Esterification: The carboxylate ester can be formed through an esterification reaction using an alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and tert-butylcarbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The tert-butylcarbamoyl group can enhance the compound’s stability and bioavailability by protecting it from metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate: The parent compound.
Benzyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate: A similar compound with a methylcarbamoyl group instead of a tert-butylcarbamoyl group.
Benzyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate: A similar compound with an ethylcarbamoyl group.
Uniqueness
This compound is unique due to the presence of the bulky tert-butylcarbamoyl group, which can influence its reactivity, stability, and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)18-15(20)14-10-7-11-19(14)16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,20)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBPXNSFFBBQZ-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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